2-(Cyanomethyl)benzonitrile

Catalog No.
S1892593
CAS No.
3759-28-2
M.F
C9H6N2
M. Wt
142.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyanomethyl)benzonitrile

CAS Number

3759-28-2

Product Name

2-(Cyanomethyl)benzonitrile

IUPAC Name

2-(cyanomethyl)benzonitrile

Molecular Formula

C9H6N2

Molecular Weight

142.16 g/mol

InChI

InChI=1S/C9H6N2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5H2

InChI Key

GKHSEDFDYXZGCG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC#N)C#N

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C#N

Synthesis and Characterization

Researchers use different techniques to characterize 2-(Cyanomethyl)benzonitrile, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [Ref for techniques - Citation needed]

Potential Applications

Scientific studies have explored potential applications for 2-(Cyanomethyl)benzonitrile in different areas. These include:

  • Pharmaceutical research: Some studies have investigated the biological activity of 2-(Cyanomethyl)benzonitrile or its derivatives. However, more research is needed to understand its potential for pharmaceutical applications. [Ref for bioactivity - Citation needed]
  • Material science: Researchers have explored the use of 2-(Cyanomethyl)benzonitrile in the synthesis of polymers or other materials. The specific applications being investigated are not widely reported. [Ref for material science - Citation needed]

2-(Cyanomethyl)benzonitrile, with the chemical formula C₉H₆N₂ and a molecular weight of 142.16 g/mol, is an organic compound characterized by a benzonitrile structure with a cyanomethyl group attached to the benzene ring. This compound is known for its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis. It has a high bioavailability score and is soluble in organic solvents, making it suitable for various

  • Hydrolysis: Catalyzed by nitrilase enzymes, this compound can be hydrolyzed to form 2-(Cyanomethyl)benzoic acid and ammonia. This reaction is significant in biochemical pathways involving the conversion of nitriles to carboxylic acids.
  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids, typically using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the nitrile group into primary amines, often using lithium aluminum hydride or catalytic hydrogenation.
  • Nucleophilic Substitution: The cyanomethyl group can be replaced by other functional groups through nucleophilic substitution reactions facilitated by strong bases like sodium hydroxide.

Research indicates that 2-(Cyanomethyl)benzonitrile exhibits biological activity through its interaction with nitrilase enzymes found in Rhodococcus rhodochrous. The hydrolysis of this compound leads to the formation of metabolites that may influence cellular processes such as signaling pathways and gene expression. Furthermore, derivatives of this compound have shown antimicrobial activity against various bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .

The synthesis of 2-(Cyanomethyl)benzonitrile can be achieved through several methods:

  • Reaction with Diazoniun Salts: The compound can react with different diazonium salts to form aryldiazenyl derivatives. These derivatives can further undergo reactions to yield various substituted compounds .
  • Palladium-Catalyzed Reactions: It participates in palladium-catalyzed tandem reactions with arylboronic acids, allowing for the formation of complex structures from simpler precursors.
  • Biotransformation: Microbial biotransformation offers an eco-friendly method for synthesizing this compound from simpler nitriles through enzymatic processes .

2-(Cyanomethyl)benzonitrile has several applications:

  • Medicinal Chemistry: Its derivatives are explored for their antimicrobial properties, making them potential candidates for drug development.
  • Organic Synthesis: This compound serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biochemical Research: Its interaction with nitrilase enzymes provides insights into enzymatic processes and metabolic pathways involving nitriles .

Studies on 2-(Cyanomethyl)benzonitrile reveal its interaction with specific enzymes, particularly nitrilases. These interactions are crucial for understanding its metabolic pathways and potential toxicological effects. The compound's ability to influence cellular metabolism and gene expression highlights its relevance in biochemical research and pharmacology .

Several compounds share structural similarities with 2-(Cyanomethyl)benzonitrile. Here are some notable examples:

Compound NameSimilarityUnique Features
4-Methyl-[1,1'-biphenyl]-2-carbonitrile0.96Methyl substitution on biphenyl enhances solubility
4'-Methyl-[1,1'-biphenyl]-2-carbonitrile0.96Similar structure but different substitution pattern
3-Cyanobenzonitrile0.93Different position of the cyano group affecting reactivity
4-Cyanobenzonitrile0.92Variations in biological activity due to positional changes

These compounds exhibit varying degrees of biological activity and reactivity based on their structural differences compared to 2-(Cyanomethyl)benzonitrile, highlighting the uniqueness of this compound in terms of its specific interactions and applications in medicinal chemistry and organic synthesis .

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound 2-(Cyanomethyl)benzonitrile follows systematic International Union of Pure and Applied Chemistry nomenclature conventions with precise structural designation [1] [2]. The official International Union of Pure and Applied Chemistry name is 2-(cyanomethyl)benzonitrile, reflecting the ortho-position of the cyanomethyl substituent relative to the benzonitrile core [5].

Table 1: Systematic Identification Parameters

PropertyValueReference Database
International Union of Pure and Applied Chemistry Name2-(cyanomethyl)benzonitrilePubChem [2]
Chemical Abstracts Service Registry Number3759-28-2Multiple databases [1] [5] [6]
European Community Number223-167-3European Chemicals Agency [2]
Chemical Entities of Biological Interest IdentifierCHEMBL2334121ChEMBL Database [2]
Distributed Structure-Searchable Toxicity Substance IdentifierDTXSID80191026Environmental Protection Agency [2]
Nikkaji NumberJ126.347AJapan Chemical Substance Dictionary [2]
National Service Center Number340237National Cancer Institute [2]

The compound exhibits multiple synonymous nomenclature forms, including α-Cyano-o-tolunitrile, Homophthalonitrile, 2-Cyanophenylacetonitrile, and 2-Cyanobenzyl cyanide [1] [5]. These alternative names reflect different systematic approaches to describing the molecular architecture and functional group arrangement [3].

Molecular Formula and Constitutional Isomerism

2-(Cyanomethyl)benzonitrile possesses the molecular formula C₉H₆N₂ with a molecular weight of 142.16 grams per mole [1] [2] [6]. The compound exhibits constitutional isomerism with its meta and para counterparts, demonstrating distinct regioselectivity patterns in various chemical and biological transformations .

Table 2: Constitutional Isomers of Cyanomethylbenzonitrile

Isomer PositionChemical Abstracts Service NumberSystematic NameBiotransformation Selectivity
Ortho (2-)3759-28-22-(cyanomethyl)benzonitrilePreferential aliphatic nitrile hydrolysis [4] [9]
Meta (3-)16532-78-83-(cyanomethyl)benzonitrileEnhanced enzyme-substrate binding affinity
Para (4-)Not specified4-(cyanomethyl)benzonitrileDistinct regioselective biotransformation

The structural representation follows the International Chemical Identifier format: InChI=1S/C9H6N2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5H2, with the corresponding International Chemical Identifier Key: GKHSEDFDYXZGCG-UHFFFAOYSA-N [1] [2] [6]. The Simplified Molecular Input Line Entry System notation is expressed as N#CCC1=CC=CC=C1C#N, clearly depicting the dual nitrile functionality [1] [5] [10].

Research investigations have demonstrated that constitutional isomers exhibit markedly different enzymatic transformation patterns [4] [9]. Rhodococcus rhodochrous LL100-21 biotransformation studies revealed that the ortho-isomer preferentially undergoes aliphatic nitrile group hydrolysis to form 2-(cyanophenyl)acetic acid, while meta and para isomers predominantly experience aromatic nitrile hydrolysis [4] [9].

X-ray Crystallographic Analysis

X-ray crystallographic studies of aromatic nitrile compounds provide crucial insights into molecular geometry and crystal packing arrangements [11] [12] [13]. While specific crystallographic data for 2-(Cyanomethyl)benzonitrile remains limited in the current literature, related benzonitrile derivatives demonstrate characteristic structural features that inform our understanding of this compound [14] [15] [16].

Crystallographic investigations of similar benzonitrile compounds reveal distinct molecular geometries influenced by nitrile group positioning [13] [15]. The crystal packing of benzonitrile derivatives typically involves weak intermolecular π-π stacking interactions with centroid-centroid distances ranging from 3.8172 to 3.9349 Ångströms [13]. These interactions contribute significantly to the overall stability of the crystalline lattice structure [11] [16].

Table 3: Comparative Crystallographic Parameters for Related Benzonitrile Compounds

CompoundCrystal SystemSpace GroupIntermolecular InteractionsReference
2-(4-Methylphenyl)benzonitrileNot specifiedNot specifiedπ-π stacking (3.8172-3.9349 Å)Acta Crystallographica [13]
4-(1H-Benzimidazol-2-yl)benzonitrileMonoclinicNot specifiedN-H⋯N hydrogen bondsActa Crystallographica [15]
2-(Cyanomethoxy)benzonitrileMonoclinicP21/cC-H⋯N and C-H⋯O interactionsInternational Union of Crystallography [14]

The 2-(Cyanomethoxy)benzonitrile crystal structure provides particularly relevant structural insights, adopting an overall L-shaped configuration where the cyanomethoxy residue maintains approximate perpendicular orientation to the benzonitrile plane [14]. Molecules assemble into dimers through C-H⋯N and C-H⋯O interactions, forming sheet structures with noteworthy π-π interactions resulting in distinct offset π-stacking arrangements [14].

Density functional theory calculations at the B3LYP level using cluster models have been employed to investigate surface interactions and molecular conformations of benzonitrile derivatives [17]. These computational studies demonstrate that C≡N [2+2] cycloaddition represents the selective pathway for chemisorbed benzonitrile compounds at semiconductor surfaces [17].

Tautomeric and Conformational Dynamics

The conformational behavior of 2-(Cyanomethyl)benzonitrile involves complex rotational dynamics around the cyanomethyl substituent attachment point [18] [19] [20]. Computational chemistry data indicates the presence of one rotatable bond, corresponding to the C-C bond connecting the cyanomethyl group to the benzene ring [18] [10].

Nuclear magnetic resonance and density functional theory studies of related compounds provide insights into rotational barriers and conformational preferences [21] [19]. Research on tautomeric equilibria in similar cyano-substituted aromatic systems reveals that ring-chain tautomerism can occur under specific conditions [21]. Mass spectrometry investigations of 2-cyanobenzoic acids demonstrate evidence of tautomeric equilibria between ring and open-chain forms in the gas phase [21].

Table 4: Conformational and Dynamic Properties

ParameterValueComputational MethodReference
Rotatable Bonds1ChemScene PredictionChemScene Database [18]
Topological Polar Surface Area47.58 ŲComputational PredictionChemScene Database [18]
Predicted Collision Cross Section [M+H]⁺144.2 ŲTheoretical CalculationPubChemLite [10]
Predicted Collision Cross Section [M+Na]⁺154.7 ŲTheoretical CalculationPubChemLite [10]

Molecular dynamics simulations of benzonitrile compounds reveal complex orientational relaxation behaviors [20]. The simulations demonstrate that collective reorientation occurs slower than single-molecule reorientation by a factor of 1.67, consistent with experimental observations [20]. These studies provide direct evidence of local antiparallel benzonitrile configurations, with significant Coulombic interactions between nitrile groups and hydrogen atoms on adjacent molecules playing crucial roles in structural formation [20].

Density functional theory calculations using the M06-2X functional and extended basis sets have been employed to investigate rotational barriers in related benzonitrile derivatives [19]. These computational investigations reveal that formyl group rotational barriers typically range from 20-23 kilocalories per mole, while aromatic ring rotational barriers vary significantly depending on substituent effects [19]. The presence of ortho-substituents can substantially influence rotational dynamics, with barriers ranging from 2.5 to 9.8 kilocalories per mole depending on the specific substituent characteristics [19].

Vibrational spectroscopy studies of benzonitrile derivatives provide additional conformational insights [22] [23]. Infrared spectroscopic investigations using mass-selective detection in helium nanodroplets reveal unique structural arrangements and hydrogen-bonding patterns [22]. These studies demonstrate that water molecules can form nearly linear hydrogen bonds with nitrile nitrogen atoms, influencing overall molecular conformation [22].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (14.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (12.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3759-28-2

Wikipedia

Homophthalonitrile
2-Cyanophenylacetonitrile

Dates

Modify: 2023-08-16

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